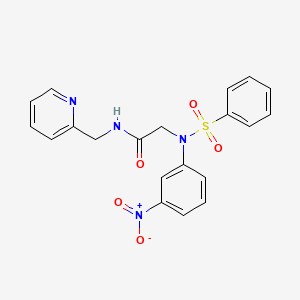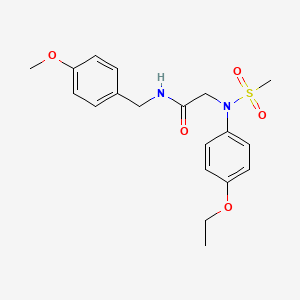![molecular formula C20H23ClN2O3S B3460056 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B3460056.png)
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide
Vue d'ensemble
Description
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide (CBP) is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It belongs to the class of selective androgen receptor modulators (SARMs), which are compounds that selectively bind to androgen receptors in the body. CBP has been shown to have a high affinity for androgen receptors, making it a promising candidate for the treatment of various medical conditions.
Mécanisme D'action
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide works by selectively binding to androgen receptors in the body, which are primarily found in the muscle and bone tissue. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. Additionally, this compound has been shown to have anti-cancer properties by inhibiting the growth of prostate cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to increase muscle mass and strength, improve bone density, and reduce fat mass. Additionally, this compound has been shown to have a positive impact on lipid metabolism and insulin sensitivity, making it a potential treatment for metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide has several advantages for lab experiments, including its high affinity for androgen receptors and its ability to selectively bind to these receptors. Additionally, this compound has been shown to have a favorable safety profile, with minimal side effects reported in animal studies. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for 4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide research, including the development of more potent and selective SARMs. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, more research is needed to explore the potential applications of this compound in other medical conditions, such as metabolic disorders and cardiovascular disease.
In conclusion, this compound is a promising compound with potential therapeutic applications in various medical conditions. Its high affinity for androgen receptors and favorable safety profile make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications in the clinic.
Applications De Recherche Scientifique
4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-cyclopentylbenzamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to have anabolic effects on bone and muscle tissue, making it a potential treatment for osteoporosis and muscle wasting diseases. Additionally, this compound has been shown to have anti-cancer properties, making it a potential treatment for prostate cancer.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-27(25,26)23(14-15-6-10-17(21)11-7-15)19-12-8-16(9-13-19)20(24)22-18-4-2-3-5-18/h6-13,18H,2-5,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAULDGBHNNRROD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-(4-methoxyphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3459988.png)
![2-methoxy-5-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B3459993.png)
![N-(4-methoxybenzyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3459998.png)

![2-[benzyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B3460018.png)



![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3460035.png)
![4-[methyl(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B3460043.png)
![N-(4-fluorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3460048.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B3460057.png)
![N-(4-{[(2,4,5-trichlorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3460059.png)
![methyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3460064.png)